(2',6'-Dimethoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine
Description
IUPAC Nomenclature
The compound’s systematic name is derived from its biphenyl core, substituents, and phosphine group:
IUPAC Name : this compound
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₃O₂P |
| Molecular Weight | 398.4 g/mol |
| CAS Registry Number | 71651621 (PubChem CID) |
| Synonyms | 2-(Diphenylphosphino)-2',6'-dimethoxybiphenyl |
The structure comprises:
Structural Features
- 2D Structure : A biphenyl system with a diphenylphosphine group at the ortho position relative to the methoxy-substituted phenyl ring.
- 3D Conformer : The phosphine group adopts a trigonal pyramidal geometry, while the biphenyl core exhibits a dihedral angle of ~90° between the two phenyl rings (as inferred from crystallographic data).
Historical Development in Organophosphorus Chemistry
Properties
IUPAC Name |
[2-(2,6-dimethoxyphenyl)phenyl]-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23O2P/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21/h3-19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPQRAVWOIURIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’,6’-Dimethoxy-[1,1’-biphenyl]-2-yl)diphenylphosphine typically involves multiple steps, starting from commercially available biphenyl derivatives. One common method includes the following steps:
Bromination: The biphenyl compound is brominated to introduce bromine atoms at specific positions.
Methoxylation: The brominated biphenyl is then treated with methoxide to introduce methoxy groups at the 2’ and 6’ positions.
Industrial Production Methods
Industrial production of (2’,6’-Dimethoxy-[1,1’-biphenyl]-2-yl)diphenylphosphine follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2’,6’-Dimethoxy-[1,1’-biphenyl]-2-yl)diphenylphosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted biphenyl derivatives .
Scientific Research Applications
(2’,6’-Dimethoxy-[1,1’-biphenyl]-2-yl)diphenylphosphine is extensively used in scientific research, particularly in the following areas:
Chemistry: It serves as a ligand in catalytic processes, including asymmetric hydrogenation and C-C coupling reactions
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals
Medicine: It plays a role in the development of drugs and therapeutic agents
Industry: The compound is utilized in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of (2’,6’-Dimethoxy-[1,1’-biphenyl]-2-yl)diphenylphosphine involves its role as a ligand in catalytic processes. It coordinates with metal centers, forming complexes that facilitate various chemical transformations. The biphenyl structure provides steric and electronic properties that enhance the selectivity and efficiency of the catalytic reactions .
Comparison with Similar Compounds
Similar Compounds
- ®-(+)-5,5’-Dichloro-2,2’-bis(diphenylphosphino)-6,6’-dimethoxy-1,1’-biphenyl
- ®-2,2’-Bis(diphenylphosphino)-6,6’-dimethoxy-1,1’-biphenyl
- ®-2,2’-Bis(bis(3,4,5-trimethoxyphenyl)phosphino)-6,6’-dimethoxy-1,1’-biphenyl
Uniqueness
What sets (2’,6’-Dimethoxy-[1,1’-biphenyl]-2-yl)diphenylphosphine apart from similar compounds is its specific substitution pattern and the presence of methoxy groups, which provide unique steric and electronic properties. These properties make it particularly effective in certain catalytic processes, offering higher selectivity and efficiency compared to other ligands .
Biological Activity
(2',6'-Dimethoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine, also known as diphenyl(2',6'-dimethoxy-2-biphenyl)phosphine, is an organophosphorus compound characterized by its unique structure that includes two methoxy groups at the 2' and 6' positions of the biphenyl moiety. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C26H23O2P
- Molecular Weight : 398.44 g/mol
- CAS Number : 819867-24-8
- IUPAC Name : (2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)diphenylphosphane
The presence of methoxy groups enhances its solubility and reactivity, making it suitable for various applications in catalysis and biological systems.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the context of cancer treatment and enzyme inhibition. Its mechanism of action often involves modulation of kinase activity and interaction with cellular pathways.
- Inhibition of Kinases : The compound has shown potential as a selective inhibitor for various kinases, which play critical roles in cell signaling and proliferation.
- Antioxidant Properties : Some studies suggest that phosphine compounds can exhibit antioxidant activity, potentially reducing oxidative stress in cells.
Case Study 1: PKMYT1 Inhibition
A recent study highlighted the role of structurally similar compounds in inhibiting PKMYT1, a kinase involved in cell cycle regulation. While this compound was not the primary focus, its structural analogs demonstrated significant inhibition of PKMYT1 activity:
- IC50 Values : Various analogs showed differing potencies against PKMYT1, indicating that modifications to the biphenyl structure can enhance biological activity .
Case Study 2: Antitumor Activity
Research has indicated that compounds with similar biphenyl structures can inhibit tumor cell growth in preclinical models. The presence of methoxy groups may enhance their ability to penetrate cellular membranes and interact with target proteins .
Table 1: Comparison of IC50 Values for Related Compounds
| Compound Name | IC50 (μM) | Target Kinase |
|---|---|---|
| Compound A (Analog 1) | 0.69 | PKMYT1 |
| Compound B (Analog 2) | 4.1 | PKMYT1 |
| This compound | TBD | TBD |
Note: TBD indicates that specific IC50 values for this compound require further investigation.
Applications in Medicinal Chemistry
The unique properties of this compound make it a valuable candidate for further research in drug development:
- Ligand in Catalysis : It serves as a ligand in asymmetric synthesis and hydrogenation reactions.
- Potential Drug Candidate : Its ability to modulate kinase activity positions it as a promising lead compound for developing new cancer therapeutics.
Q & A
Q. What are the recommended synthetic routes for preparing (2',6'-Dimethoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine?
The ligand can be synthesized via sequential functionalization of the biphenyl scaffold. A common approach involves:
- Ortho-lithiation of a methoxy-substituted biphenyl precursor, followed by reaction with chlorodiphenylphosphine to introduce the phosphine group .
- Ullmann coupling or Suzuki-Miyaura cross-coupling to assemble the biphenyl backbone before phosphine functionalization . Purification typically involves column chromatography under inert conditions, with storage in dark, dry environments to prevent oxidation .
Q. What spectroscopic techniques are optimal for characterizing this compound?
Key methods include:
- ³¹P NMR : To confirm the presence and electronic environment of the phosphine group (typical δ range: -5 to -20 ppm for arylphosphines) .
- ¹H/¹³C NMR : To verify methoxy group integration (δ ~3.8 ppm for OCH₃) and biphenyl backbone structure .
- X-ray crystallography : For unambiguous determination of steric and electronic properties, particularly in metal-ligand complexes .
Advanced Research Questions
Q. How does the electronic nature of the methoxy substituents influence catalytic activity in cross-coupling reactions?
The electron-donating methoxy groups at the 2' and 6' positions enhance the ligand’s electron-richness, stabilizing low-oxidation-state metal centers (e.g., Pd⁰ in Suzuki couplings). This electronic profile accelerates oxidative addition steps while potentially slowing reductive elimination, requiring careful optimization of reaction conditions . Comparative studies with non-methoxy analogs (e.g., SPhos or RuPhos) reveal higher turnover numbers in electron-deficient aryl substrates .
Q. How can researchers resolve contradictions in catalytic performance data when using this ligand?
Discrepancies often arise from:
- Metal-ligand ratio variations : Screen Pd:ligand ratios (e.g., 1:1 to 1:3) to identify optimal stoichiometry .
- Solvent/base effects : Polar aprotic solvents (e.g., DMF) may enhance solubility but deactivate the catalyst via coordination. Use computational tools (DFT) to model solvent interactions .
- Substrate steric effects : Bulky substrates may clash with the ligand’s methoxy groups; substituent tolerance should be mapped via Hammett plots .
Q. What computational methods are employed to model the ligand’s coordination behavior and reaction pathways?
- Density Functional Theory (DFT) : Predicts bond dissociation energies and transition states in catalytic cycles, especially for Pd-catalyzed cross-couplings .
- Molecular Dynamics (MD) : Simulates ligand conformational flexibility during metal coordination .
- Reaction Path Search Algorithms : Identify low-energy pathways for oxidative addition/reductive elimination steps, validated by experimental kinetic data .
Q. How can ligand loading be optimized in palladium-catalyzed reactions?
- Low-loading regimes (0.5–2 mol%) are typical for aryl halide activation. Use kinetic profiling to determine rate-limiting steps (e.g., induction period vs. steady-state catalysis) .
- Pre-catalyst vs. in-situ activation : Pre-formed Pd(0) complexes (e.g., Pd₂(dba)₃) may reduce induction periods compared to Pd(OAc)₂ .
- Leaching tests : Monitor metal aggregation via ICP-MS to distinguish homogeneous vs. heterogeneous pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
